An In-depth Technical Guide to N,N-Dimethylformamide Dicyclohexyl Acetal (CAS No. 2016-05-9)
An In-depth Technical Guide to N,N-Dimethylformamide Dicyclohexyl Acetal (CAS No. 2016-05-9)
This guide provides a comprehensive technical overview of N,N-Dimethylformamide dicyclohexyl acetal, a specialized reagent in organic synthesis. Given the limited specific literature on this particular acetal, this document integrates established knowledge of the broader class of N,N-Dimethylformamide (DMF) dialkyl acetals to present a cohesive understanding of its synthesis, properties, and potential applications for researchers, scientists, and professionals in drug development.
Introduction and Core Concepts
N,N-Dimethylformamide dicyclohexyl acetal, identified by the CAS number 2016-05-9 , belongs to the family of amide acetals. These compounds are characterized by a carbon atom bonded to a dimethylamino group and two alkoxy groups. While the dimethyl and diethyl acetals of DMF are more commonly cited in the literature, the dicyclohexyl derivative offers unique steric properties that can be advantageous in specific synthetic contexts.
The core reactivity of DMF acetals stems from the electron-donating nitrogen atom, which enhances the leaving group ability of the alkoxy moieties and renders the central carbon atom electrophilic. This reactivity profile makes them valuable reagents for a variety of chemical transformations.
Physicochemical Properties and Identification
A summary of the key identifiers and properties for N,N-Dimethylformamide dicyclohexyl acetal is presented below.
| Property | Value |
| CAS Number | 2016-05-9 |
| Molecular Formula | C₁₅H₂₉NO₂ |
| Molecular Weight | 255.40 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
Synthesis of N,N-Dimethylformamide Dialkyl Acetals: A General Perspective
Step 1: Formation of the Iminium Salt
The synthesis typically begins with the reaction of N,N-Dimethylformamide (DMF) with an alkylating agent, such as dimethyl sulfate, to form a Vilsmeier-type iminium salt.
Caption: General formation of the iminium salt intermediate.
Step 2: Nucleophilic Substitution with Cyclohexanol
The resulting iminium salt is a potent electrophile. Treatment with sodium cyclohexoxide (prepared from cyclohexanol and a strong base like sodium hydride) would lead to the formation of N,N-Dimethylformamide dicyclohexyl acetal.
Experimental Protocol (Hypothetical, based on analogs):
-
To a solution of N,N-Dimethylformamide in an inert solvent, slowly add one equivalent of dimethyl sulfate at a controlled temperature.
-
Stir the reaction mixture until the formation of the iminium salt is complete (monitoring by IR or NMR is recommended).
-
In a separate flask, prepare sodium cyclohexoxide by reacting two equivalents of cyclohexanol with a suitable base (e.g., sodium hydride) in an anhydrous solvent.
-
Slowly add the iminium salt suspension to the sodium cyclohexoxide solution.
-
After the reaction is complete, the product can be isolated by filtration of the salt byproduct and purified by distillation under reduced pressure.
Core Reactivity and Mechanistic Insights
The utility of N,N-Dimethylformamide dicyclohexyl acetal in organic synthesis is predicated on two primary modes of reactivity: as a protecting group and as a formylating agent. The bulky cyclohexyl groups are expected to influence the steric environment of the reaction center, potentially offering enhanced selectivity compared to smaller alkyl acetals.
Protection of Alcohols and Amines
DMF acetals are effective reagents for the protection of hydroxyl and amino functionalities. The reaction proceeds via nucleophilic attack of the alcohol or amine on the electrophilic carbon of the acetal, with the concomitant loss of the alkoxy groups.
Caption: Generalized workflow for alcohol protection using a DMF acetal.
Formylation and Aminal Exchange Reactions
In the presence of nucleophiles with active methylene groups or primary/secondary amines, DMF acetals can act as a one-carbon electrophile, leading to the formation of enamines or the exchange of the alkoxy groups for amino groups (aminal exchange). This reactivity is foundational for the synthesis of various heterocyclic compounds.[1][2]
Applications in Drug Development and Peptide Synthesis
While specific applications for the dicyclohexyl derivative are not widely documented, the utility of related DMF acetals, particularly the dineopentyl acetal, in solid-phase peptide synthesis (SPPS) suggests a potential role for N,N-Dimethylformamide dicyclohexyl acetal in this field.[3]
In SPPS, DMF is a common solvent.[4] The use of DMF acetals can be advantageous in specific coupling reactions, where they can act as activating agents or assist in the esterification of the C-terminal amino acid to the resin. The sterically demanding cyclohexyl groups could potentially minimize side reactions such as racemization during the anchoring of the first amino acid.[3]
Safety and Handling
As with all amide acetals, N,N-Dimethylformamide dicyclohexyl acetal should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. These reagents are typically moisture-sensitive and should be stored under an inert atmosphere.[5][6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N,N-Dimethylformamide dicyclohexyl acetal is a specialized reagent with potential applications in organic synthesis, particularly where the steric bulk of the cyclohexyl groups can impart selectivity. While detailed studies on this specific compound are limited, its reactivity can be inferred from the well-documented chemistry of other N,N-Dimethylformamide dialkyl acetals. Further research into the specific applications of the dicyclohexyl derivative, especially in areas like peptide synthesis and as a protecting group for complex molecules, would be a valuable contribution to the field.
References
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives - Scientific Research Publishing. (URL: [Link])
- CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google P
-
N,N -Dimethylformamide Dimethyl Acetal - ResearchGate. (URL: [Link])
-
N,N-Dimethylformamide Diethyl Acetal - Sciencemadness.org. (URL: [Link])
- [ - Phenanthro[9,10-b]oxirene, 1a,9b-dihydro - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0934)
-
Application of N,N-dimethylformamide dineopentyl acetal for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed. (URL: [Link])
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. (URL: [Link])
-
Preparation Process of N,N-Dimethylformamide Dimethyl Acetal - Liskon Biological. (URL: [Link])
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (URL: [Link])
-
Acetaldehyde - Safety Data Sheet. (URL: [Link])
Sources
- 1. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 2. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]
- 3. Application of N,N-dimethylformamide dineopentyl acetal for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
Caption: Chemical structure of N,N-Dimethylformamide dicyclohexyl acetal.
